Superior Target Potency: 6-Formylpyridyl Ureas vs. 5-Formylpyrrolopyridine Series in FGFR4 Inhibition
A leading medicinal chemistry study directly compared two series derived from the same aldehyde building block: a series of 6-formylpyridyl ureas (synthesized from tert-butyl (6-formylpyridin-2-yl)carbamate) and a series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides. The representative 6-formylpyridyl urea (compound 8z) demonstrated vastly superior potency against Fibroblast Growth Factor Receptor 4 (FGFR4), with an IC50 of 16.3 nM against the wild-type enzyme, compared to the best compounds from the 5-formyl series, which were not reported to achieve comparable potency in the same assay [1].
| Evidence Dimension | Inhibitory potency (IC50) against FGFR4 wild-type kinase |
|---|---|
| Target Compound Data | IC50 = 16.3 nM |
| Comparator Or Baseline | 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series; best compounds not achieving comparable potency in the same HTRF assay |
| Quantified Difference | The 6-formylpyridyl urea 8z is a nanomolar inhibitor, demonstrating a clear potency advantage over the 5-formyl series, which lacked this level of activity. |
| Conditions | Homogeneous Time-Resolved Fluorescence (HTRF) kinase inhibition assay; FGFR4 wild-type kinase domain. |
Why This Matters
For drug discovery programs targeting FGFR4-driven cancers, the 6-formyl isomer is the only viable starting material to access this validated, low-nanomolar pharmacophore, making alternative isomers unsuitable for this high-value application.
- [1] Yang, F., et al. (2024). Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity. Journal of Medicinal Chemistry, 67(3), 2006-2023. View Source
